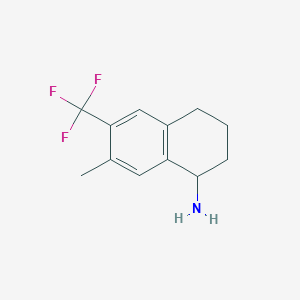![molecular formula C11H12N2O2 B13152407 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-45-4](/img/structure/B13152407.png)
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable model for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrophenyl and azabicyclic moieties. The compound can undergo reversible ring-opening reactions under UV light, transforming from a colorless closed-ring form to a colored open-ring form. This photochromic behavior is attributed to the formation of azomethine ylide intermediates .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1,3-Diazabicyclo[3.1.0]hex-3-ene derivatives: These compounds share the bicyclic aziridine structure and exhibit similar photochromic properties.
Bicyclo[2.1.1]hexane derivatives:
The uniqueness of this compound lies in its specific combination of a nitrophenyl group with the azabicyclic structure, which imparts distinct chemical and physical properties not found in other related compounds.
Propriétés
Numéro CAS |
86215-45-4 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12H,5-7H2 |
Clé InChI |
WYVXKKHXLDXLOM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CNC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)





